N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
Description
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-6-8-16(9-7-13)28(24,25)11-10-17(23)20-19-22-21-18(26-19)14-4-3-5-15(12-14)27-2/h3-9,12H,10-11H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKOUFXEOIPMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methylthio group is introduced via nucleophilic substitution reactions, while the tosylpropanamide moiety is attached through amide bond formation reactions using tosyl chloride and appropriate amines .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the oxadiazole ring produces amines .
Scientific Research Applications
Chemistry
In the realm of chemistry, N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is utilized as a building block for synthesizing more complex molecules. Its oxadiazole structure allows for the exploration of various chemical reactions and mechanisms. Researchers have employed this compound in studies related to reaction kinetics and mechanism elucidation.
Biology
Biologically, derivatives of this compound have been investigated for their potential as enzyme inhibitors. For example, studies have shown that compounds containing the oxadiazole moiety can inhibit certain kinases involved in cancer cell proliferation. This inhibition can disrupt critical signaling pathways necessary for tumor growth and metastasis.
Case Study: Enzyme Inhibition
In a notable study published in ACS Omega, researchers synthesized derivatives of this compound and evaluated their inhibitory effects on specific kinases. The results demonstrated promising anti-proliferative activity against various cancer cell lines .
Medicine
In medicinal chemistry, this compound has been explored for its therapeutic properties. Its derivatives are being studied for anti-inflammatory and antimicrobial activities. The presence of the methylthio group is believed to enhance the lipophilicity of the molecule, potentially improving bioavailability .
Case Study: Antimicrobial Activity
A recent investigation highlighted the antimicrobial properties of this compound against several bacterial strains. The study found that the compound exhibited significant activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .
Industry
In industrial applications, this compound can be utilized in developing new materials with enhanced properties. Its unique chemical structure allows it to be incorporated into polymers or coatings that require specific functionalities such as increased stability or resistance to environmental factors.
Mechanism of Action
The mechanism of action of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide include other oxadiazole derivatives, such as:
- 1,3,4-Thiadiazole derivatives
- 1,2,4-Oxadiazole derivatives
- 1,3,4-Triazole derivatives
Uniqueness
What sets this compound apart from these similar compounds is the presence of the tosylpropanamide moiety, which can enhance its solubility, stability, and bioavailability. Additionally, the methylthio group can impart unique electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a synthetic compound that has gained attention for its diverse biological activities. This compound incorporates an oxadiazole ring and a tosylpropanamide moiety, which are known for their potential therapeutic applications. The unique structural features of this compound suggest that it may exhibit significant pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- Oxadiazole Ring: Contributes to the compound's reactivity and biological activity.
- Tosyl Group: Enhances solubility and may influence the interaction with biological targets.
- Methylthio Group: Potentially increases the lipophilicity and alters the electronic properties of the molecule.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Antimicrobial Activity: It may disrupt bacterial cell membranes or inhibit DNA replication processes, leading to cell death.
Antimicrobial Activity
A study evaluated the antimicrobial properties of related oxadiazole derivatives against a range of pathogens. The findings indicated that compounds with similar structures exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC): Many derivatives showed MIC values ranging from 1 to 64 µg/mL against various strains, suggesting potent antibacterial activity .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 6c | 1 | MRSA |
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3f | 16 | Escherichia coli |
Cytotoxicity Assays
In vitro cytotoxicity assays using cell lines such as HaCat and Balb/c 3T3 have shown that certain derivatives possess low toxicity while maintaining antimicrobial efficacy .
Case Studies
-
Antimicrobial Efficacy Against Pseudomonas aeruginosa:
A derivative similar to this compound demonstrated significant activity against Pseudomonas aeruginosa with an MIC of 0.21 µM. This suggests potential for development as an antimicrobial agent . -
Molecular Docking Studies:
Computational studies have indicated that oxadiazole derivatives can effectively bind to active sites of critical enzymes like DNA gyrase. This binding is facilitated by hydrogen bonds and hydrophobic interactions, which are crucial for their antibacterial action .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide, and how can purity be ensured?
- Methodology : The synthesis typically involves cyclization of hydrazide intermediates with appropriate electrophiles. For example:
React 3-(methylthio)phenylhydrazine with a carbonyl source to form the oxadiazole core.
Introduce the tosylpropanamide moiety via nucleophilic substitution or coupling reactions (e.g., using tosyl chloride under basic conditions).
- Key Steps : Reflux in triethylamine or DMF, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, gradient elution) to achieve >95% purity. Confirm purity via HPLC and NMR .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- 1H/13C NMR : Identify protons adjacent to the oxadiazole ring (δ 8.1–8.3 ppm for aromatic protons) and tosyl group (δ 2.4 ppm for methyl protons) .
- IR Spectroscopy : Confirm sulfonamide (SO₂ stretching at ~1350 cm⁻¹) and oxadiazole (C=N at ~1600 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Experimental Design :
- Incubate the compound in buffers (pH 2–10) at 25°C and 40°C for 24–72 hours.
- Monitor degradation via HPLC.
- Findings : Sulfonamide bonds are prone to hydrolysis under strongly acidic (pH <3) or basic (pH >9) conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl or oxadiazole rings) influence biological activity?
- Structure-Activity Relationship (SAR) Approach :
- Compare analogues (e.g., replacing methylthio with nitro or chloro groups) in bioassays.
- Example : In similar oxadiazole derivatives, nitro groups enhance antimicrobial activity, while methylthio improves metabolic stability .
- Data Analysis : Use IC50/EC50 values to quantify potency differences. Statistical tools (ANOVA) can resolve significance (p <0.05) .
Q. What computational strategies predict binding interactions between this compound and biological targets (e.g., enzymes)?
- Methods :
Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or bacterial topoisomerases.
MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories.
- Key Metrics : Binding energy (ΔG ≤ -8 kcal/mol), hydrogen bond interactions with catalytic residues .
Q. How can contradictory reports on this compound’s mechanism of action (e.g., antimicrobial vs. anti-inflammatory) be reconciled?
- Experimental Design :
Multi-target assays : Test against bacterial strains (MIC values) and inflammatory markers (e.g., TNF-α inhibition).
Mechanistic Studies : Use knockout cell lines or enzyme inhibition assays (e.g., COX-2 inhibition).
- Resolution : Contradictions may arise from off-target effects or assay-specific conditions. Cross-validate using orthogonal methods (e.g., SPR for binding kinetics) .
Methodological Recommendations
- Synthesis : Optimize reaction time (4–6 hours) and solvent (DMF > acetonitrile for higher yields) .
- Data Contradictions : Use crystallography (e.g., X-ray) to resolve ambiguous binding modes .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
